2-(Difluoromethyl)phenetole
Description
2-(Difluoromethyl)phenetole is an organofluorine compound comprising a phenetole (ethyl phenyl ether) backbone substituted with a difluoromethyl (-CF₂H) group at the ortho position of the aromatic ring. Its molecular formula is C₉H₁₀F₂O, with a molecular weight of 172.17 g/mol. The difluoromethyl group confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.
This compound is structurally related to agrochemicals and pharmaceuticals, where fluorine substitution is a common strategy to optimize activity. For instance, difluoromethyl groups in pesticides (e.g., fluxapyroxad) enhance target binding and resistance to oxidative degradation .
Properties
Molecular Formula |
C9H10F2O |
|---|---|
Molecular Weight |
172.17 g/mol |
IUPAC Name |
1-(difluoromethyl)-2-ethoxybenzene |
InChI |
InChI=1S/C9H10F2O/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,9H,2H2,1H3 |
InChI Key |
NMEPMRQAIWUNGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of phenetole using difluoromethylation reagents such as ClCF₂H or difluorocarbene precursors . The reaction conditions often include the use of transition metal catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)phenetole may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)phenetole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles or electrophiles, depending on the desired transformation . Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving optimal results .
Major Products: The major products formed from these reactions vary based on the specific reaction type. For example, oxidation may yield difluoromethylated phenols, while substitution reactions can produce a range of functionalized derivatives .
Scientific Research Applications
2-(Difluoromethyl)phenetole has diverse applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Difluoromethyl)phenetole exerts its effects involves the interaction of the difluoromethyl group with molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity and reactivity . The pathways involved in its action depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 2-(difluoromethyl)phenetole with structurally related compounds, emphasizing the role of fluorine and substituent positioning:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
